3-(3-{[(Benzyloxy)carbonyl]amino}propanamido)propanoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-{[(Benzyloxy)carbonyl]amino}propanamido)propanoic acid typically involves the reaction of benzyloxycarbonyl chloride with 3-aminopropanoic acid under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(3-{[(Benzyloxy)carbonyl]amino}propanamido)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-{[(Benzyloxy)carbonyl]amino}propanamido)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(3-{[(Benzyloxy)carbonyl]amino}propanamido)propanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group for amines, preventing unwanted reactions during synthesis. The compound can also participate in various biochemical pathways, influencing enzyme activity and protein function .
Comparison with Similar Compounds
Similar Compounds
- 3-{[(Benzyloxy)carbonyl]amino}propanoic acid
- 3-{(Benzyloxy)carbonylamino}propanoic acid
- 3-(((Benzyloxy)carbonyl)(phenethyl)amino)propanoic acid
Uniqueness
3-(3-{[(Benzyloxy)carbonyl]amino}propanamido)propanoic acid is unique due to its specific structure, which allows it to serve as a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research .
Properties
Molecular Formula |
C14H18N2O5 |
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Molecular Weight |
294.30 g/mol |
IUPAC Name |
3-[3-(phenylmethoxycarbonylamino)propanoylamino]propanoic acid |
InChI |
InChI=1S/C14H18N2O5/c17-12(15-9-7-13(18)19)6-8-16-14(20)21-10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,15,17)(H,16,20)(H,18,19) |
InChI Key |
RLPTXTDFAFFQAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCC(=O)NCCC(=O)O |
Origin of Product |
United States |
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